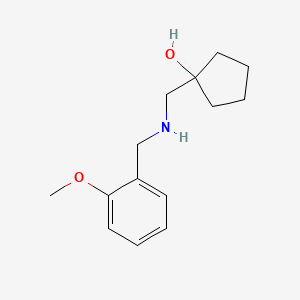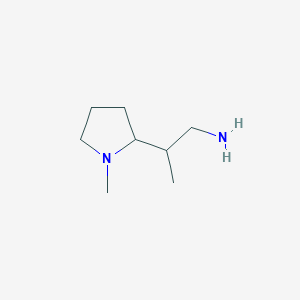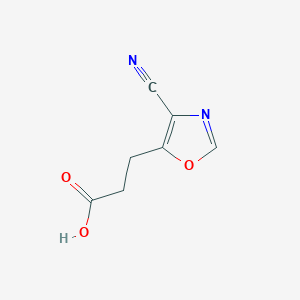
3-(4-Cyanooxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanooxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the oxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanooxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyanooxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole amines .
Applications De Recherche Scientifique
3-(4-Cyanooxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanooxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler compound with a similar ring structure but without the cyano group.
4-Cyanooxazole: Similar to 3-(4-Cyanooxazol-5-yl)propanoic acid but lacks the propanoic acid moiety.
Oxaprozin: A nonsteroidal anti-inflammatory drug that contains an oxazole ring.
Uniqueness
This compound is unique due to the presence of both the cyano group and the propanoic acid moiety, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various chemical entities and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
3-(4-cyano-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H6N2O3/c8-3-5-6(12-4-9-5)1-2-7(10)11/h4H,1-2H2,(H,10,11) |
Clé InChI |
SDDNSTKSBFZTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(O1)CCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





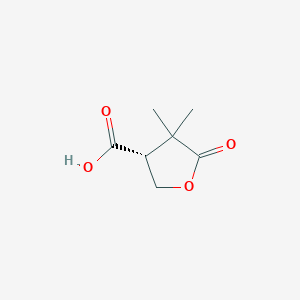
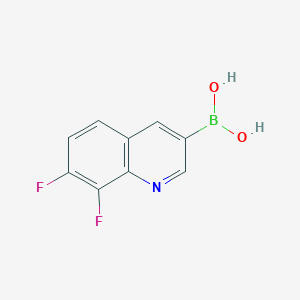
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)

![4,5-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B13347890.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
